molecular formula C16H20N2O5 B2830510 1-Butyl-2-(4-nitrophenyl)-6-oxo-3-piperidinecarboxylic acid CAS No. 164933-90-8

1-Butyl-2-(4-nitrophenyl)-6-oxo-3-piperidinecarboxylic acid

Cat. No.: B2830510
CAS No.: 164933-90-8
M. Wt: 320.345
InChI Key: QIVUKYXJVZGOBR-UHFFFAOYSA-N
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Description

1-Butyl-2-(4-nitrophenyl)-6-oxo-3-piperidinecarboxylic acid is a complex organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring, a nitrophenyl group, and a carboxylic acid functional group

Preparation Methods

. Industrial production methods may involve the use of phase-transfer catalysts and optimized reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

1-Butyl-2-(4-nitrophenyl)-6-oxo-3-piperidinecarboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

1-Butyl-2-(4-nitrophenyl)-6-oxo-3-piperidinecarboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Butyl-2-(4-nitrophenyl)-6-oxo-3-piperidinecarboxylic acid involves its interaction with specific molecular targets. The nitrophenyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The piperidine ring may also play a role in binding to biological targets, affecting various biochemical pathways .

Comparison with Similar Compounds

1-Butyl-2-(4-nitrophenyl)-6-oxo-3-piperidinecarboxylic acid can be compared with other piperidine derivatives and nitrophenyl compounds. Similar compounds include:

Properties

IUPAC Name

1-butyl-2-(4-nitrophenyl)-6-oxopiperidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O5/c1-2-3-10-17-14(19)9-8-13(16(20)21)15(17)11-4-6-12(7-5-11)18(22)23/h4-7,13,15H,2-3,8-10H2,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIVUKYXJVZGOBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(C(CCC1=O)C(=O)O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>48.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49665701
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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